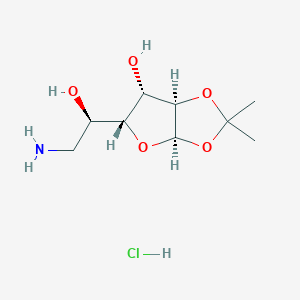
2-Bromo-3,5,6-triphenylpyrazine
Vue d'ensemble
Description
2-Bromo-3,5,6-triphenylpyrazine (BTPP) is a chemical compound that belongs to the pyrazine family. It is a versatile compound with potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis.
Applications De Recherche Scientifique
Synthesis and Characterization
Fluorescent Dye Synthesis : 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a compound related to 2-Bromo-3,5,6-triphenylpyrazine, has been synthesized and used for producing fluorescent styryl dyes. These dyes are characterized by their electroluminescence properties, making them potentially useful in various applications such as organic light-emitting devices (Jaung, Matsuoka, & Fukunishi, 1998).
Anticonvulsant Activity : A study on 3-aminopyrroles, synthesized from acetophenone and glycine derivatives, demonstrated significant anticonvulsant activity with low neurotoxicity. The study highlights the potential of these compounds, structurally related to 2-Bromo-3,5,6-triphenylpyrazine, in developing new anticonvulsant drugs (Unverferth et al., 1998).
Chemical and Physical Properties
- Pteridine Derivatives : Research on 2-Aminopyrazine-3-carboxamide and its 5-bromo-derivative, closely related to 2-Bromo-3,5,6-triphenylpyrazine, led to the development of various pteridin-4-one derivatives. This study provides insights into the methods for ring closure and the evaluation of chemical and physical properties of these derivatives (Albert, 1979).
Corrosion Inhibition
- Corrosion Inhibitors : Pyrazine derivatives like 2-aminopyrazine and 2-amino-5-bromopyrazine have been explored as corrosion inhibitors. These studies demonstrate the potential of using such compounds in protecting metal surfaces against corrosion, relevant to the broader category of pyrazine derivatives (Saha, Hens, Murmu, & Banerjee, 2016).
Electrocatalytic Synthesis
- Electrosynthesis of Nicotinic Acid : Research into the electrosynthesis of 6-aminonicotinic acid using 2-amino-5-bromopyridine (a compound structurally related to 2-Bromo-3,5,6-triphenylpyrazine) showed promising results. This study highlights the potential application of similar compounds in the electrocatalytic synthesis of valuable chemicals (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Propriétés
IUPAC Name |
2-bromo-3,5,6-triphenylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-22-21(18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(25-22)17-12-6-2-7-13-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDZXYWEVLZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)







